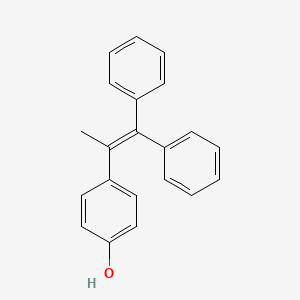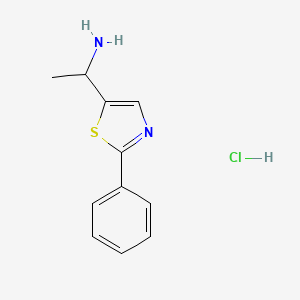
Trihexyl(tetradecyl)phosphanium benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihexyl(tetradecyl)phosphanium benzoate is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of compounds. These properties make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trihexyl(tetradecyl)phosphanium benzoate typically involves the reaction of trihexyl(tetradecyl)phosphanium chloride with sodium benzoate. The reaction is carried out in an aqueous-free medium to prevent hydrolysis of the anions. The process involves the following steps:
Preparation of Sodium Benzoate: Sodium benzoate is prepared by neutralizing benzoic acid with sodium hydroxide.
Metathesis Reaction: Trihexyl(tetradecyl)phosphanium chloride is reacted with sodium benzoate in a suitable solvent, such as acetonitrile or ethanol, to form this compound and sodium chloride as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Trihexyl(tetradecyl)phosphanium benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzoate anion can participate in nucleophilic substitution reactions.
Complexation Reactions: The compound can form complexes with metal ions, which is useful in extraction and separation processes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild temperatures and solvents like acetonitrile.
Complexation: Metal salts such as neodymium chloride are used, and the reactions are often carried out at room temperature with stirring.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Metal Complexes: Complexes with metals like neodymium, which are useful in extraction and separation technologies.
Applications De Recherche Scientifique
Trihexyl(tetradecyl)phosphanium benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in separation processes, such as the extraction of rare earth metals and desulfurization of fuels
Mécanisme D'action
The mechanism of action of trihexyl(tetradecyl)phosphanium benzoate involves its ability to solubilize and stabilize various compounds. The benzoate anion plays a crucial role in complexation reactions with metal ions, facilitating their extraction and separation. The ionic nature of the compound allows it to interact with a wide range of molecular targets, enhancing its versatility in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trihexyl(tetradecyl)phosphanium chloride
- Trihexyl(tetradecyl)phosphanium bis(oxalato)borate
- Trihexyl(tetradecyl)phosphanium dicyanamide
Uniqueness
Trihexyl(tetradecyl)phosphanium benzoate stands out due to its specific anion, which imparts unique properties such as enhanced solubility for aromatic compounds and improved complexation abilities with metal ions. This makes it particularly useful in applications requiring selective extraction and purification .
Propriétés
Numéro CAS |
920759-13-3 |
|---|---|
Formule moléculaire |
C39H73O2P |
Poids moléculaire |
605.0 g/mol |
Nom IUPAC |
trihexyl(tetradecyl)phosphanium;benzoate |
InChI |
InChI=1S/C32H68P.C7H6O2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-32H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
Clé InChI |
MDNHAZJLKWUNHY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C1=CC=C(C=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12636681.png)
![5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12636689.png)
![tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12636691.png)
![3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B12636699.png)



![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-](/img/structure/B12636735.png)

![5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one](/img/structure/B12636740.png)
![(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636754.png)



